Mepenzolate bromide is a quaternary ammonium compound that acts as a muscarinic antagonist, specifically targeting the muscarinic M3 receptor (hM3R) [, ]. Initially utilized in clinical settings for treating gastrointestinal disorders [, ], recent research highlights its potential in various other areas, including chronic obstructive pulmonary disease (COPD) [, , ], pulmonary fibrosis [], and diabetic wound healing [, ].
Mepenzolate bromide is derived from the methylation of N-Methyl-3-piperidyl benzilate. It is classified under organic compounds known as diphenylmethanes, which are characterized by the presence of two phenyl groups attached to a central methane moiety. Its chemical formula is , and it has a CAS number of 76-90-4 .
The synthesis of mepenzolate bromide involves several steps, primarily focusing on the condensation of benzilic acid with alcohols followed by quaternization of the tertiary amine. Specifically, both enantiomers—(R)- and (S)-mepenzolate—can be synthesized through this method, allowing for comparative studies of their pharmacological activities .
This synthesis pathway highlights the importance of chirality in influencing the biological activity of mepenzolate bromide, particularly its affinity for muscarinic receptors.
Mepenzolate bromide's molecular structure features a piperidinyl group linked to a benzilate moiety, with an additional methyl group enhancing its antimuscarinic properties. The structural representation can be summarized as follows:
[Br-].C[N+]1(C)CCCC(C1)OC(=O)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
JRRNZNSGDSFFIR-UHFFFAOYSA-M
These structural details are critical for understanding its interactions with biological targets .
Mepenzolate bromide participates in various chemical reactions typical of antimuscarinic agents. Its primary reaction mechanism involves antagonizing muscarinic acetylcholine receptors, specifically M1, M3, and M5 subtypes. This antagonism leads to decreased secretion of gastric acid and reduced intestinal motility .
The compound's reactivity can also be influenced by its quaternary ammonium structure, which affects solubility and interaction with biological membranes.
The mechanism by which mepenzolate bromide exerts its effects revolves around blocking acetylcholine at muscarinic receptors in the gastrointestinal tract. This blockade results in:
This dual action makes mepenzolate bromide effective in treating conditions like peptic ulcers by minimizing symptoms associated with excessive gastric secretions .
These properties are significant for determining the bioavailability and pharmacokinetics of mepenzolate bromide .
Mepenzolate bromide is primarily indicated for:
Recent studies have also explored its potential use in treating chronic obstructive pulmonary disease due to its anti-inflammatory properties and bronchodilatory effects .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3